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Cat. No.: B15613485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
SD-1008 is a novel small molecule inhibitor targeting the Janus kinase 2 (JAK2)/Signal

Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Preclinical evidence

strongly suggests its potential as a therapeutic agent, particularly in oncology. By inhibiting the

phosphorylation and nuclear translocation of STAT3, SD-1008 effectively downregulates the

expression of key survival proteins in cancer cells, leading to apoptosis and enhanced

sensitivity to conventional chemotherapeutic agents. This technical guide provides a

comprehensive overview of the core preclinical data, experimental methodologies, and the

underlying mechanism of action of SD-1008, offering a valuable resource for researchers and

drug development professionals exploring its therapeutic utility.

Core Mechanism of Action: Inhibition of the
JAK2/STAT3 Signaling Pathway
SD-1008 exerts its therapeutic effects by directly targeting the JAK2/STAT3 signaling cascade,

a pathway frequently dysregulated in various malignancies and inflammatory conditions. Its

primary mechanism involves the inhibition of JAK2, a non-receptor tyrosine kinase. This

inhibition prevents the subsequent phosphorylation of STAT3 at tyrosine 705, a critical step for

its activation.[1] Unphosphorylated STAT3 is unable to dimerize and translocate to the nucleus,

thereby failing to initiate the transcription of its target genes. Many of these target genes,
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including Bcl-xL and survivin, are crucial for cancer cell survival and proliferation.[2]

Consequently, the inhibition of this pathway by SD-1008 leads to the induction of apoptosis in

cancer cells. Furthermore, preclinical studies have indicated that SD-1008 also inhibits the

activity of Src, another non-receptor tyrosine kinase implicated in cancer progression.

The chemical name for SD-1008 is 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-

dicarboxylic acid.

Chemical Properties of SD-1008

Property Value

CAS Number 960201-81-4

Molecular Formula C₁₈H₁₉NO₅

Molecular Weight 329.35 g/mol

Appearance Yellow solid

Solubility
Soluble in DMSO (<32.94 mg/ml), insoluble in

ethanol.

Preclinical Efficacy: In Vitro Studies
Inhibition of STAT3 Activation and Downstream
Signaling
SD-1008 has demonstrated potent inhibitory effects on STAT3 signaling in various cancer cell

lines. A key study by Duan et al. (2007) provides significant insights into its in vitro activity.

Table 1: IC50 Values of SD-1008 for Inhibition of STAT3-Dependent Luciferase Activity

Cell Line IC50 (µM)

OVCAR8TR 10 - 30

Data extracted from a STAT3-dependent luciferase assay.[3]
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Induction of Apoptosis and Sensitization to
Chemotherapy
A significant therapeutic application of SD-1008 lies in its ability to induce apoptosis and

enhance the efficacy of standard chemotherapeutic agents.

Induction of Apoptosis: Treatment with SD-1008 leads to a decrease in the levels of the anti-

apoptotic proteins Bcl-xL and survivin, culminating in the induction of apoptosis in cancer

cells with constitutively active STAT3.[2]

Synergy with Paclitaxel: In ovarian cancer cell lines, SD-1008 has been shown to act

synergistically with paclitaxel, a commonly used chemotherapeutic agent.[1] This

combination results in enhanced cancer cell killing compared to either agent alone.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and the experimental procedures used to

characterize SD-1008, the following diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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